molecular formula C17H20N2O4S2 B5267890 1-{[3-(methylsulfonyl)phenyl]sulfonyl}-4-phenylpiperazine

1-{[3-(methylsulfonyl)phenyl]sulfonyl}-4-phenylpiperazine

Cat. No.: B5267890
M. Wt: 380.5 g/mol
InChI Key: FSKHMXPJGBMVHB-UHFFFAOYSA-N
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Description

1-{[3-(methylsulfonyl)phenyl]sulfonyl}-4-phenylpiperazine is a compound featuring a piperazine ring substituted with a phenyl group and a methylsulfonylphenylsulfonyl group

Properties

IUPAC Name

1-(3-methylsulfonylphenyl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-24(20,21)16-8-5-9-17(14-16)25(22,23)19-12-10-18(11-13-19)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKHMXPJGBMVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(methylsulfonyl)phenyl]sulfonyl}-4-phenylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(methylsulfonyl)phenyl]sulfonyl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the sulfonyl groups.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or thiols.

Scientific Research Applications

1-{[3-(methylsulfonyl)phenyl]sulfonyl}-4-phenylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(methylsulfonyl)phenyl]sulfonyl}-4-phenylpiperazine involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the piperazine ring can interact with various receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperazine ring with both phenyl and methylsulfonylphenylsulfonyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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